6-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-1-methyl-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-13-6-9(12(15)16)11(14)8-5-7(17-2)3-4-10(8)13/h3-6H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDXTJFAMMWFPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological research to study enzyme inhibition and protein interactions. Medicine: Quinoline derivatives, including this compound, are explored for their antibacterial, antifungal, and anticancer properties. Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. By interfering with these enzymes, the compound disrupts bacterial cell division and leads to cell death.
Comparison with Similar Compounds
Table 1: Structural and Activity Comparison of Selected Quinoline Derivatives
Impact of Substituents on Activity
- Halogenation (F, Cl, Br): Halogens at positions 6, 7, or 8 significantly improve antimicrobial and kinase-inhibitory potency. For example, 5,6,8-trichloro derivatives achieve Ki = 60 nM against CK2 kinase due to enhanced hydrophobic interactions .
- Alkyl Groups (CH₃, C₂H₅, cyclopropyl): 1-Substituted alkyl groups, particularly cyclopropyl, improve membrane penetration and target binding in fluoroquinolones .
- Methoxy Groups (OCH₃): While methoxy groups (e.g., at position 6 or 8) may reduce potency compared to halogens, they can improve aqueous solubility and reduce cytotoxicity .
- Piperazinyl and Amide Side Chains: These moieties broaden antibacterial spectra by facilitating interactions with bacterial topoisomerases .
Biological Activity
6-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, commonly referred to as YJC-1, is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C11H9NO4
- Molecular Weight : 219.19 g/mol
- CAS Number : 34785-07-4
YJC-1 exhibits multiple mechanisms that contribute to its biological activity:
- Cell Cycle Arrest : YJC-1 has been shown to induce growth arrest in human lung carcinoma A549 cells by interfering with microtubule polymerization. This results in a significant increase in the expression of the cyclin-dependent kinase inhibitor p21(Cip1/Waf1) and a decrease in cyclin B1 and CDK1 levels, leading to mitotic phase arrest .
- Antiviral Activity : Preliminary studies indicate that derivatives of quinoline compounds, including YJC-1, possess antiviral properties against Hepatitis B Virus (HBV). In vitro studies demonstrated that these compounds can inhibit HBV replication effectively at concentrations as low as 10 µM .
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties, particularly against resistant strains of bacteria. Studies suggest that modifications to the quinoline structure can enhance its efficacy against various bacterial infections, including MRSA .
Table 1: Summary of Biological Activities
Study on Anticancer Properties
In a study focusing on the anticancer effects of YJC-1, researchers found that the compound significantly inhibited the growth of A549 lung cancer cells. The mechanism involved cell cycle arrest at the G2/M phase, highlighting its potential as a therapeutic agent in cancer treatment .
Study on Antiviral Efficacy
Research conducted on various quinoline derivatives revealed that YJC-1 and its analogs demonstrated considerable antiviral activity against HBV. The compounds were effective in reducing viral load in infected cell lines, suggesting their potential use in antiviral therapies .
Study on Antimicrobial Resistance
A comparative study assessed the antimicrobial efficacy of YJC-1 against resistant strains of bacteria. Results indicated that structural modifications could enhance its activity against MRSA and other resistant pathogens, providing insights into developing new antimicrobial agents .
Preparation Methods
Core Formation
Methyl 6-methoxyanthranilate reacts with ethyl 3-ketopentanoate in polyphosphoric acid (PPA) at 120–140°C to yield methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. The reaction proceeds via formation of an enamine intermediate, followed by intramolecular cyclization (Scheme 1). PPA acts as both catalyst and dehydrating agent, achieving cyclization yields of 65–77%.
Key Conditions
N-Methylation
The 1-position nitrogen is alkylated using methyl iodide in dimethylformamide (DMF) with sodium hydride as a base. This step requires anhydrous conditions to prevent hydrolysis of the ester group. Reaction completion typically occurs within 4–6 hours at 90°C, yielding 1-methyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (85–90% yield).
Ester Hydrolysis
Basic hydrolysis with 10% aqueous sodium hydroxide converts the methyl ester to the carboxylic acid. Refluxing in ethanol for 5–7 hours achieves near-quantitative conversion, with final purification via recrystallization from ethanol-water.
Solvent-Free Hydroamination-Friedel-Crafts Approach
An alternative one-pot synthesis avoids toxic solvents by combining hydroamination and Friedel-Crafts cyclization.
Reaction Protocol
6-Methoxyaniline reacts with dimethyl acetylenedicarboxylate (DMAD) under solvent-free conditions, forming a propargylamine intermediate. Subsequent treatment with PPA at 100°C induces cyclization to methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate.
Isomerization and Functionalization
The 2-carboxylate isomer is hydrolyzed to the carboxylic acid using lithium hydroxide, followed by decarboxylation at 200°C to yield 6-methoxy-4-oxo-1,4-dihydroquinoline. N-Methylation proceeds as in Section 1.2, with final oxidation of the 3-position using Jones reagent to install the carboxylic acid.
Advantages
Microwave-Assisted Amide Coupling
Recent protocols employ microwave irradiation to accelerate coupling reactions.
Ester-Amine Condensation
Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate reacts with methylamine in tetrahydrofuran (THF) using trimethylaluminum as a Lewis acid. Microwave irradiation at 120°C for 2 minutes achieves 92% conversion to the 3-carboxamide.
Hydrolysis to Carboxylic Acid
The amide intermediate undergoes acidic hydrolysis with 6M HCl at reflux, yielding the target carboxylic acid in 88% purity. This method reduces reaction times from hours to minutes but requires specialized equipment.
Post-Functionalization of Halogenated Intermediates
Halogen atoms at the 7-position facilitate late-stage functionalization.
Bromination and Displacement
7-Bromo-6-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is prepared via N-bromosuccinimide (NBS) bromination. Palladium-catalyzed cross-coupling with carbon monoxide introduces the carboxylic acid directly, avoiding hydrolysis steps.
Conditions
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Gould-Jacobs | 65–77 | 8–12 h | High scalability |
| Solvent-Free | 78 | 6 h | Eco-friendly |
| Microwave-Assisted | 88 | 2 min | Rapid kinetics |
| Halogen Displacement | 68 | 4 h | Direct CO insertion |
The Gould-Jacobs method remains preferred for large-scale synthesis due to established protocols, while microwave-assisted routes offer time savings for research-scale production.
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Positional isomerism during cyclization is mitigated by using electron-donating groups (e.g., methoxy) at the 6-position, which direct cyclization to the desired para position.
Purification Difficulties
The carboxylic acid’s poor solubility in organic solvents necessitates recrystallization from ethanol-water (3:1 v/v), achieving >98% purity.
N-Methylation Side Reactions
Over-alkylation is prevented by using a 1.1:1 molar ratio of methyl iodide to quinoline intermediate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
